molecular formula C5H10N4 B13559246 n-Methyl-2-(1h-1,2,4-triazol-3-yl)ethan-1-amine CAS No. 34392-55-7

n-Methyl-2-(1h-1,2,4-triazol-3-yl)ethan-1-amine

Cat. No.: B13559246
CAS No.: 34392-55-7
M. Wt: 126.16 g/mol
InChI Key: AWLGSCSQEWTDSU-UHFFFAOYSA-N
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Description

n-Methyl-2-(1h-1,2,4-triazol-3-yl)ethan-1-amine: is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-2-(1h-1,2,4-triazol-3-yl)ethan-1-amine typically involves the reaction of 1-methyl-1H-1,2,4-triazole with ethylamine under specific conditions. One common method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and solvents can further optimize the reaction conditions to achieve higher efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

n-Methyl-2-(1h-1,2,4-triazol-3-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and may require the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted triazole derivatives .

Mechanism of Action

The mechanism of action of n-Methyl-2-(1h-1,2,4-triazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. The triazole ring is known to interact with various biological targets, making it a versatile scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Methyl-2-(1h-1,2,4-triazol-3-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

34392-55-7

Molecular Formula

C5H10N4

Molecular Weight

126.16 g/mol

IUPAC Name

N-methyl-2-(1H-1,2,4-triazol-5-yl)ethanamine

InChI

InChI=1S/C5H10N4/c1-6-3-2-5-7-4-8-9-5/h4,6H,2-3H2,1H3,(H,7,8,9)

InChI Key

AWLGSCSQEWTDSU-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=NC=NN1

Origin of Product

United States

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